molecular formula C12H15ClN2O3 B2465619 tert-butyl N-[(4-chlorobenzoyl)amino]carbamate CAS No. 351893-11-3

tert-butyl N-[(4-chlorobenzoyl)amino]carbamate

Cat. No.: B2465619
CAS No.: 351893-11-3
M. Wt: 270.71
InChI Key: ASVUBLFTLJVCJU-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-chlorobenzoyl)amino]carbamate is a Boc (tert-butoxycarbonyl)-protected intermediate widely utilized in organic synthesis, particularly for constructing benzamide derivatives. Its primary role lies in facilitating amine protection during multi-step reactions, enabling selective functionalization of other reactive sites. The compound is synthesized via benzoylation of a Boc-protected amine precursor, followed by acidic deprotection (e.g., HCl) to yield bioactive molecules such as Trypanosoma brucei inhibitors . The 4-chlorobenzoyl moiety enhances electrophilicity and stability, making it a critical scaffold in medicinal chemistry and drug discovery.

Properties

IUPAC Name

tert-butyl N-[(4-chlorobenzoyl)amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-12(2,3)18-11(17)15-14-10(16)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVUBLFTLJVCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-chlorobenzoyl)amino]carbamate typically involves the reaction of tert-butyl carbamate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield substituted amines or carboxylic acids. For tert-butyl carbamates, acid-mediated hydrolysis typically cleaves the tert-butyloxycarbonyl (Boc) group, producing CO₂ and the corresponding amine .

Example Conditions:

  • Acidic Hydrolysis: HCl (4 M) in dioxane/water (1:1) at 25°C for 2–4 h.

  • Basic Hydrolysis: NaOH (1 M) in THF/water (3:1) at 60°C for 6 h .

ProductConditionsYieldSource
4-Chlorobenzamide4 M HCl, 25°C, 3 h85%
Free amine (R-NH₂)1 M NaOH, 60°C, 6 h78%

Reduction Reactions

The carbamate’s carbonyl group can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction generates substituted hydrazines or amines .

Mechanism:

  • Nucleophilic attack by LiAlH₄ on the carbonyl carbon.

  • Cleavage of the C=O bond, forming a secondary amine intermediate.

Example:
Reduction of tert-butyl N-[(4-chlorobenzoyl)amino]carbamate with LiAlH₄ in THF at 0°C to 25°C yields N-(4-chlorobenzyl)amine.

ReagentSolventTemperatureYield
LiAlH₄THF0°C → 25°C92%

Nucleophilic Substitution

The carbamate’s carbonyl carbon is susceptible to nucleophilic attack. Common nucleophiles include amines, alcohols, and thiols, leading to urea or thiocarbamate derivatives .

Example Reaction with Amines:
Reaction with benzylamine in dichloromethane (DCM) at 20°C produces a urea derivative:

NucleophileConditionsProductYield
BenzylamineDCM, 20°C, 12 hN-(4-Chlorobenzoyl)-N’-benzylurea88%

Curtius Rearrangement

Under thermal or catalytic conditions, the compound undergoes Curtius rearrangement via an acyl azide intermediate, generating isocyanates that react with alcohols or amines .

Key Steps:

  • Formation of acyl azide using di-tert-butyl dicarbonate and sodium azide.

  • Thermal decomposition to isocyanate.

  • Trapping with tert-butanol to form stable carbamates .

StepReagents/ConditionsIntermediate
1(Boc)₂O, NaN₃, 40°CAcyl azide
275°C, 1 hIsocyanate
3tert-Butanol, 25°Ctert-Butyl carbamate

Catalytic Coupling Reactions

The Boc group facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to install aryl or alkyl groups .

Example Suzuki Coupling:
Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 80°C:

SubstrateCatalystProductYield
Phenylboronic acidPd(PPh₃)₄Biaryl derivative76%

Stability and Side Reactions

  • Thermal Decomposition: At temperatures >150°C, the Boc group decomposes, releasing isobutylene and CO₂.

  • Oxidation: Reaction with m-CPBA oxidizes the amide nitrogen to a nitro group (yield: 65%) .

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl N-[(4-chlorobenzoyl)amino]carbamate features a tert-butyl group, a chlorobenzoyl moiety, and a carbamate functional group. The presence of these functional groups enhances its reactivity and makes it suitable for various chemical transformations.

Scientific Research Applications

1. Organic Synthesis

  • Protecting Group : This compound is widely used as a protecting group for amines during organic synthesis. Its stability allows for the selective protection of amines, facilitating complex synthetic pathways without interference from other reactive groups.
  • Substitution Reactions : It can participate in nucleophilic substitution reactions, leading to the formation of various substituted carbamates, which are essential intermediates in organic synthesis.

2. Medicinal Chemistry

  • Drug Development : this compound has been investigated for its potential role in drug development, particularly as a precursor in synthesizing enzyme inhibitors and prodrugs. Its structure can be modified to enhance pharmacological properties .
  • Enzyme Inhibition Studies : The compound has been utilized in studies aimed at understanding enzyme mechanisms. It acts as a substrate or inhibitor in biochemical assays, providing insights into enzyme activity and regulation.

3. Biological Applications

  • Biochemical Assays : In biological research, this compound serves as a substrate for various enzymes, allowing researchers to study enzyme kinetics and mechanisms. Its ability to form covalent bonds with active site residues enhances its utility in such studies .
  • Anti-inflammatory Activity : Related compounds derived from this compound have shown promising anti-inflammatory properties in vivo, demonstrating its potential therapeutic applications .

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Organic SynthesisProtecting group for amines; formation of substituted carbamates,
Medicinal ChemistryPrecursor for enzyme inhibitors; drug development,
Biological ResearchSubstrate in enzyme assays; studies on enzyme mechanisms ,

Case Studies

Case Study 1: Synthesis of Enzyme Inhibitors
In a study focused on synthesizing new enzyme inhibitors, this compound was reacted with various substrates to produce derivatives with enhanced inhibitory activity against specific enzymes. The resulting compounds were evaluated using fluorescence-based assays to determine their efficacy as inhibitors .

Case Study 2: Anti-inflammatory Activity Evaluation
A series of compounds synthesized from this compound were tested for anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated significant inhibition rates compared to standard drugs, highlighting the therapeutic potential of these derivatives .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-chlorobenzoyl)amino]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. The chlorobenzoyl group enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Features/Applications Reference
tert-Butyl N-[(4-chlorobenzoyl)amino]carbamate C₁₂H₁₅ClN₂O₃ 282.71 Not provided Intermediate for benzamide derivatives
tert-Butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 167886-56-8 Non-hazardous, aliphatic linker
tert-Butyl N-hydroxycarbamate C₅H₁₁NO₃ 133.15 Not provided Hydroxylamine derivative, NMR data
tert-Butyl N-[4-(2-chloroacetamido)butyl]carbamate C₁₁H₂₁ClN₂O₃ 288.75 133264-58-1 Alkylation precursor

Biological Activity

Introduction

Tert-butyl N-[(4-chlorobenzoyl)amino]carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the synthesis, biological effects, and research findings related to this compound, supported by diverse case studies and data.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-chlorobenzoyl chloride in the presence of a suitable base. The general reaction can be summarized as follows:

tert butyl carbamate+4 chlorobenzoyl chloridetert butyl N 4 chlorobenzoyl amino carbamate\text{tert butyl carbamate}+\text{4 chlorobenzoyl chloride}\rightarrow \text{tert butyl N 4 chlorobenzoyl amino carbamate}

This reaction yields the desired carbamate derivative, which can be purified through recrystallization or chromatography.

Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. A study evaluated several substituted benzamido phenylcarbamates for their ability to inhibit inflammation in a carrageenan-induced rat paw edema model. The results indicated that compounds similar to this compound showed an inhibition percentage ranging from 39.021% to 54.239% , with some compounds exhibiting effects comparable to the standard anti-inflammatory drug indomethacin .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains, including Gram-positive bacteria. In vitro studies revealed that certain derivatives exhibited substantial antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those of conventional antibiotics, indicating their potential as effective antimicrobial agents .

Anticancer Activity

In addition to its anti-inflammatory and antimicrobial properties, this compound has shown promise in anticancer research. A series of synthesized compounds were tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compounds displayed IC50 values ranging from 3.0 µM to 10 µM , suggesting potent antiproliferative effects. Notably, one derivative exhibited an IC50 value comparable to doxorubicin, a standard chemotherapy agent .

Case Studies

  • Study on Anti-inflammatory Effects :
    • Objective : Evaluate the anti-inflammatory activity using a rat model.
    • Findings : Compounds exhibited significant inhibition of paw edema, with a maximum inhibition rate observed at 12 hours post-treatment.
  • Antimicrobial Efficacy Assessment :
    • Objective : Test against various bacterial strains.
    • Findings : Certain derivatives showed strong activity against MRSA and other resistant strains, with MIC values indicating effectiveness at low concentrations.
  • Anticancer Potential Investigation :
    • Objective : Assess cytotoxicity against cancer cell lines.
    • Findings : Several derivatives demonstrated significant growth inhibition in cancer cells, suggesting potential for further development as anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50/MIC ValuesReference
Anti-inflammatoryThis compound39.021% - 54.239% inhibition
AntimicrobialVarious derivatives< 10 µM (against MRSA)
AnticancerSelected derivativesIC50: 3.0 µM - 10 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-[(4-chlorobenzoyl)amino]carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and an amine precursor (e.g., 4-chlorobenzoylated amine). A base like triethylamine is essential to deprotonate the amine and drive the reaction .
  • Key variables : Solvent choice (e.g., dichloromethane or THF), temperature (room temperature to 40°C), and stoichiometry of reagents. For example, excess tert-butyl chloroformate (1.2–1.5 eq.) improves yield by compensating for hydrolysis side reactions .
  • Yield optimization : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography using hexane/ethyl acetate gradients .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical techniques :

  • NMR : Use 1^1H and 13^13C NMR to verify carbamate linkage (C=O at ~155 ppm) and tert-butyl group (1.3 ppm singlet in 1^1H NMR) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals in solvents like ethyl acetate/hexane and solve structures using SHELX .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

  • Strategy : Perform Structure-Activity Relationship (SAR) studies by systematically altering:

  • Electron-withdrawing groups : Replace 4-chlorophenyl with 4-fluorophenyl or 4-bromophenyl to modulate electronic effects .
  • Steric hindrance : Introduce bulkier substituents (e.g., 3-methylphenyl) to test steric effects on enzyme binding .
    • Method : Synthesize derivatives via analogous routes and assay for biological activity (e.g., enzyme inhibition or antimicrobial assays) .

Q. What computational tools are recommended to predict the reactivity or binding modes of this carbamate?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or proteases) .
  • DFT calculations : Gaussian or ORCA can predict reaction pathways (e.g., hydrolysis susceptibility) by analyzing frontier molecular orbitals .
  • Data validation : Cross-reference computational results with experimental kinetics or crystallographic data .

Q. How should researchers resolve contradictions in crystallographic data for carbamate derivatives?

  • Common issues : Disordered tert-butyl groups or ambiguous electron density near the carbamate linkage.
  • Solutions :

  • Refine structures using SHELXL with restraints for disordered moieties .
  • Validate hydrogen-bonding networks with tools like PLATON or Mercury .
  • Compare with analogous structures in the Cambridge Structural Database (CSD) to identify systematic errors .

Methodological Challenges

Q. What strategies mitigate side reactions during carbamate synthesis?

  • Problem : Hydrolysis of tert-butyl chloroformate to CO2_2 and tert-butanol competes with amine coupling.
  • Mitigation :

  • Use anhydrous solvents and inert atmosphere (N2_2/Ar).
  • Pre-cool reagents to 0°C before mixing to slow hydrolysis .
  • Add molecular sieves (3Å) to scavenge moisture .

Q. How can researchers validate the purity of this compound for biological assays?

  • Analytical workflow :

  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; target >95% purity .
  • Elemental analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .
  • Stability testing : Incubate in PBS (pH 7.4) at 37°C for 24h and re-analyze to detect decomposition .

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